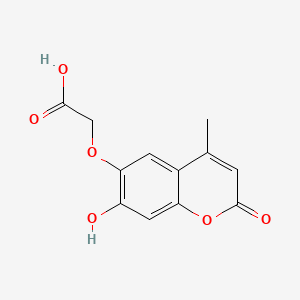
Metesculetol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metesculetol, also known as (6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, is a vitamin P derivative. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used for treating damaged gums, stopping gum bleeding, relieving inflammation, and nourishing gum tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metesculetol can be synthesized through various chemical reactions. One common method involves the reaction of 6-hydroxy-4-methylcoumarin with chloroacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Metesculetol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxy derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Metesculetol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its antioxidant properties and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects in treating gum diseases and other inflammatory conditions.
Industry: Used in the formulation of dental care products and as an additive in cosmetics
Mechanism of Action
Metesculetol exerts its effects by increasing capillary resistance and reducing membrane permeability. It interacts with cellular membranes, stabilizing them and preventing leakage of fluids. This action helps in reducing inflammation and promoting healing of damaged tissues. The molecular targets include endothelial cells and various signaling pathways involved in inflammation and tissue repair .
Comparison with Similar Compounds
Similar Compounds
Esculetin: A coumarin derivative with similar antioxidant properties.
Scopoletin: Another coumarin derivative known for its anti-inflammatory effects.
Umbelliferone: A coumarin compound with similar chemical structure and biological activities
Uniqueness of Metesculetol
This compound is unique due to its specific action on capillary resistance and membrane permeability. Its ability to nourish gum tissues and stop bleeding makes it particularly valuable in dental care. Additionally, its chemical structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
52814-39-8 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid |
InChI |
InChI=1S/C12H10O6/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) |
InChI Key |
VVDLFTOOMLZFRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
Key on ui other cas no. |
52814-39-8 |
Related CAS |
53285-61-3 (mono-hydrochloride salt) 15518-82-8 (metescufylline salt/solvate) |
Synonyms |
4-methyl-esculetol mono-Na salt of permethol permethol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


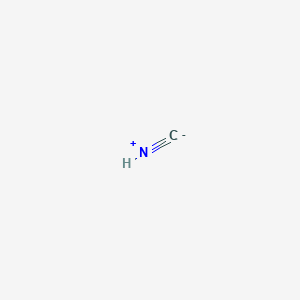
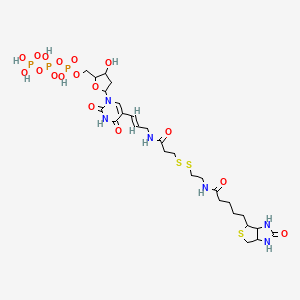
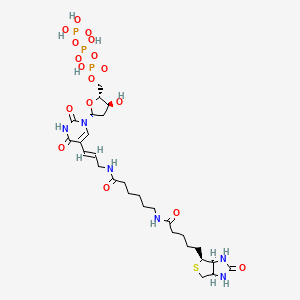
![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)
![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)
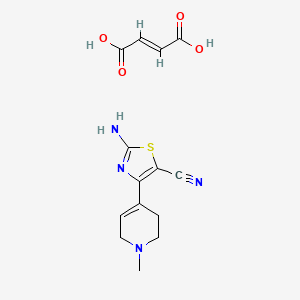
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
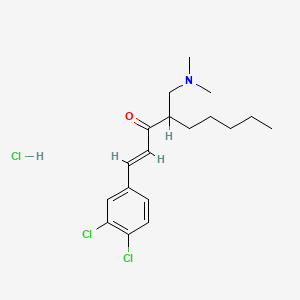
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
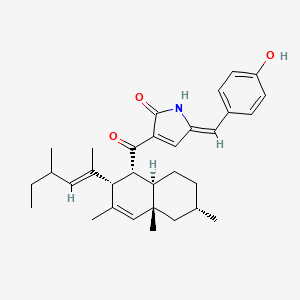
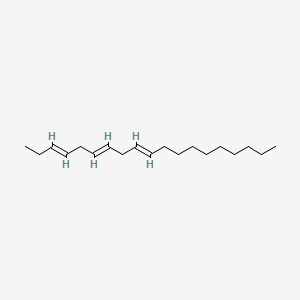
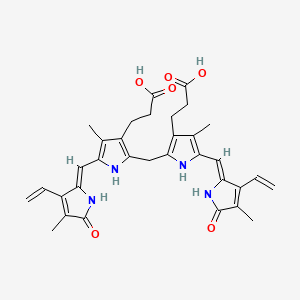
![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
